molecular formula C43H60N10O15 B14180327 L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine CAS No. 918405-59-1

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine

Cat. No.: B14180327
CAS No.: 918405-59-1
M. Wt: 957.0 g/mol
InChI Key: CINCBPDBVXWFFD-PZFUFZKZSA-N
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Description

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine is a complex peptide composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT or TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist, depending on the context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-seryl-L-seryl-L-serylglycyl-L-threonyl-L-threonyl-L-tyrosyl: Another peptide with a similar sequence but different functional properties.

    L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamy: A more complex peptide with additional amino acids and functional groups.

Uniqueness

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-histidyl-L-leucyl-L-seryl-L-tyrosine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its solubility, stability, and interaction with other molecules. This uniqueness makes it a valuable tool in various research and industrial applications.

Properties

CAS No.

918405-59-1

Molecular Formula

C43H60N10O15

Molecular Weight

957.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H60N10O15/c1-21(2)12-29(37(61)51-32(17-54)40(64)49-31(43(67)68)14-24-6-10-27(59)11-7-24)47-38(62)30(15-25-16-45-20-46-25)48-39(63)33(18-55)52-42(66)35(22(3)57)53-41(65)34(19-56)50-36(60)28(44)13-23-4-8-26(58)9-5-23/h4-11,16,20-22,28-35,54-59H,12-15,17-19,44H2,1-3H3,(H,45,46)(H,47,62)(H,48,63)(H,49,64)(H,50,60)(H,51,61)(H,52,66)(H,53,65)(H,67,68)/t22-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

CINCBPDBVXWFFD-PZFUFZKZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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